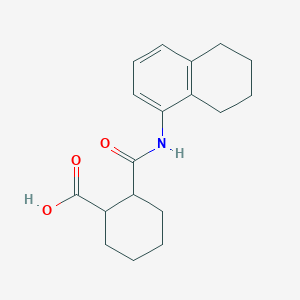![molecular formula C27H30N2O3 B269663 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the reward system, motivation, and cognition. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is primarily based on its ability to selectively block the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical pathways, which are involved in the regulation of the reward system, motivation, and cognition. By blocking this receptor, this compound can modulate the activity of these pathways, leading to a reduction in addictive behaviors, improvement in cognitive function, and alleviation of psychotic symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide are primarily related to its ability to block the dopamine D3 receptor. This receptor is involved in the regulation of several neurotransmitters, including dopamine, serotonin, and glutamate, which play a crucial role in the regulation of various physiological processes. By blocking this receptor, this compound can modulate the activity of these neurotransmitters, leading to a reduction in addictive behaviors, improvement in cognitive function, and alleviation of psychotic symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
The future directions for the research on 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide include further studies on its potential therapeutic applications in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. Additionally, future research should focus on the development of more potent and selective dopamine D3 receptor antagonists, which can provide more effective treatments for these disorders. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound can also be a promising direction for future research.
Synthesis Methods
The synthesis of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(1-piperidinylmethyl)phenol, which is then reacted with 4-methoxybenzyl chloride to obtain 3-(4-methoxyphenoxy)propyl-4-(1-piperidinylmethyl)phenol. This intermediate is then converted into the final product by reacting it with benzoyl chloride in the presence of a base.
Scientific Research Applications
The scientific research application of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is primarily focused on its potential therapeutic applications in the treatment of various neurological disorders. Several studies have demonstrated the efficacy of this compound in the treatment of addiction, schizophrenia, and Parkinson's disease.
properties
Product Name |
3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C27H30N2O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C27H30N2O3/c1-31-25-12-14-26(15-13-25)32-20-22-6-5-7-23(18-22)27(30)28-24-10-8-21(9-11-24)19-29-16-3-2-4-17-29/h5-15,18H,2-4,16-17,19-20H2,1H3,(H,28,30) |
InChI Key |
BLOGWUGUDOCQQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)
![4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269583.png)

![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)

![Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-](/img/structure/B269607.png)
![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)